molecular formula C14H19NO B2485295 1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287287-31-2

1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2485295
CAS No.: 2287287-31-2
M. Wt: 217.312
InChI Key: JALSRSCKTIGALU-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . The BCP core is attached to a methoxyphenyl group and a N-methylmethanamine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, BCP derivatives can be synthesized using various methods. For example, a palladium-catalyzed cross-coupling on pre-formed BCBs has been reported, which enables a ‘late stage’ diversification of the bridgehead position .


Molecular Structure Analysis

The BCP core of the molecule is a three-dimensional cyclic scaffold, which is important in modern drug discovery . It generally offers high passive permeability, high water solubility, and improved metabolic stability .


Chemical Reactions Analysis

BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs . They can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15-10-13-7-14(8-13,9-13)11-3-5-12(16-2)6-4-11/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSRSCKTIGALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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